molecular formula C14H9FN2O2S B2474381 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 325977-09-1

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2474381
CAS No.: 325977-09-1
M. Wt: 288.3
InChI Key: QMGROHGHIDSKFC-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound featuring a thiazole ring core linked to a fluorophenyl group and a furan-2-carboxamide moiety. This structural class of compounds is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anticancer agents. Compounds integrating thiazole and furan rings have demonstrated promising antiproliferative activities against a range of human cancer cell lines in scientific studies . The potential biological activity of this compound is likely derived from its ability to interact with key enzymatic targets. Based on research into analogous structures, its mechanism of action may involve the inhibition of kinase enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical target in anti-angiogenesis cancer therapy . The presence of both the 4-fluorophenyl and the heterocyclic thiazole and furan rings is a common feature in many small-molecule inhibitors, as these groups can facilitate binding to the ATP-active sites of enzymes . This makes this compound a valuable chemical entity for in vitro biochemical and cell-based assays aimed at elucidating new therapeutic pathways. Applications: This compound is intended for research applications only, including as a reference standard in analytical chemistry, a building block in organic synthesis, and a candidate molecule in drug discovery programs for screening against various biological targets. Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGROHGHIDSKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the thiazole ring . The reaction conditions include heating the reaction mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's molecular formula is C16H11FN2O2SC_{16}H_{11}FN_{2}O_{2}S with a molecular weight of 314.3 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group, and concluding with the formation of the furan ring. Common solvents used in these reactions include dichloromethane and ethanol, with catalysts such as palladium on carbon enhancing the reaction efficiency .

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits various biological activities that make it a candidate for further research:

1. Antitumor Activity
Research indicates that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Similar compounds have demonstrated selective inhibition of certain kinases involved in cancer signaling pathways .

2. Antimicrobial Properties
Some derivatives show antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

3. Kinase Inhibition
The compound's structure allows it to act as a selective inhibitor for specific kinases critical in cancer progression, making it a valuable target for drug development in oncology .

Antitumor Efficacy

A study highlighted the efficacy of this compound against several cancer cell lines, demonstrating significant growth inhibition rates. For instance, compounds with similar structural motifs showed percent growth inhibitions (PGIs) ranging from 50% to over 80% against various cancer types .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the fluorophenyl and thiazole moieties can enhance biological activity. This insight is crucial for designing more potent derivatives .

Antimicrobial Activity

Research has documented the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar effects .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogs highlights key structural and functional differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Pharmacological Relevance
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide (Target) C₁₄H₁₀FN₂O₂S 296.30 Furan-2-carboxamide, 4-(4-fluorophenyl)thiazole Potential non-opioid therapeutic applications due to absence of piperidine/phenethyl groups .
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide () C₁₉H₁₃FN₂O₂S 352.38 3-Methylbenzofuran substitution Increased steric bulk may reduce solubility but enhance target binding affinity .
Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) () C₂₄H₂₆FN₃O₂ 423.49 Piperidine-phenethyl opioid backbone Controlled substance with potent µ-opioid receptor agonism .
N-[4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl]furan-2-carboxamide () C₁₈H₁₆N₃O₄S 385.40 3-Methoxybenzylamino-ethyl substitution on thiazole Enhanced hydrogen-bonding capacity; potential kinase inhibition .
4F-furanylfentanyl analogs () Varies ~400–450 Varied substitutions (e.g., piperazine, sulfonamide) Psychoactive NPS (New Psychoactive Substances) with high abuse liability .

Structural and Functional Analysis

  • Thiazole vs. Piperidine Backbone : The target compound’s thiazole ring distinguishes it from opioid analogs like para-fluoro furanyl fentanyl, which rely on a piperidine-phenethyl scaffold for µ-opioid receptor binding . This structural divergence likely eliminates opioid activity, reducing regulatory concerns.
  • Substituent Effects: The 3-methylbenzofuran analog () exhibits higher molecular weight (352.38 vs. Sulfonamide derivatives () introduce polar groups that enhance solubility and enable antimalarial activity via protease inhibition . Piperazine-containing analogs () demonstrate how nitrogen-rich substituents can confer CNS penetration, albeit with psychoactive risks .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a fluorinated phenyl group, which contribute to its biological activity. The thiazole and furan rings are known for their roles in various pharmacological effects, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon) cells. The mechanism often involves the inhibition of cell proliferation through interaction with specific molecular targets such as enzymes or receptors involved in cell cycle regulation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
9A-5491.61 ± 1.92Inhibition of Bcl-2 protein
10MCF-71.98 ± 1.22Induction of apoptosis
This compoundHT-29TBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies focusing on similar compounds. These studies have demonstrated that such derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation in various models.

3. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their antibacterial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes related to tumor growth or inflammatory pathways.
  • Receptor Modulation : It can bind to receptors on cancer cells or immune cells, altering their signaling pathways.

Case Studies and Research Findings

A study investigating the structure–activity relationship (SAR) of thiazole derivatives revealed that modifications on the phenyl ring significantly affect anticancer potency. The introduction of electron-donating groups at specific positions enhances cytotoxic activity against cancer cell lines .

Furthermore, molecular docking studies have provided insights into how these compounds interact at the molecular level, suggesting that hydrophobic interactions play a crucial role in their binding affinity to target proteins .

Q & A

Basic: What are the standard synthetic protocols for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the furan-2-carboxylic acid derivative and the 4-(4-fluorophenyl)-1,3-thiazol-2-amine moiety using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Heterocycle assembly : Cyclization of thiazole rings via Hantzsch thiazole synthesis, involving α-haloketones and thiourea derivatives under reflux conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the structural characterization of this compound validated?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the fluorophenyl, thiazole, and furan moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C-2 signal at δ 167 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 329.06) .
  • X-ray crystallography : Single-crystal diffraction with SHELXL refinement to resolve bond lengths/angles and confirm stereoelectronic effects of the fluorine substituent .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological improvements include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (85% → 92%) by enhancing reaction kinetics .
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation steps) to enhance regioselectivity .

Advanced: What analytical challenges arise in resolving structural ambiguities?

Common issues and solutions:

  • Tautomerism in thiazole rings : Use dynamic NMR or low-temperature crystallography to distinguish between tautomeric forms .
  • Fluorine-induced coupling complexities : Employ 19^19F NMR or gradient-enhanced HSQC to resolve overlapping signals .
  • Crystallographic disorder : Refinement with TWINABS in SHELXL for twinned crystals, particularly in fluorinated aromatic systems .

Advanced: How does this compound interact with biological targets?

Mechanistic insights include:

  • Kinase inhibition : Molecular docking studies suggest binding to ATP pockets of kinases (e.g., MAPK1) via hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the fluorophenyl group .
  • Enzyme assays : In vitro IC50_{50} determination using fluorescence-based assays (e.g., 12.3 μM against PI3Kα) .
  • SAR analysis : Modifying the fluorophenyl substituent (e.g., replacing F with Cl) reduces activity by 40%, highlighting the role of electronegativity .

Advanced: How to address contradictions in reported bioactivity data?

Strategies for reconciliation:

  • Assay standardization : Compare IC50_{50} values under identical conditions (pH 7.4, 37°C) to control for experimental variability .
  • Metabolic stability testing : Use liver microsome assays to assess whether discrepancies arise from differential metabolism .
  • Crystallographic mapping : Overlay ligand-bound protein structures (e.g., PDB entries) to validate binding modes .

Advanced: What computational methods predict its ADMET properties?

Recommended approaches:

  • Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability (logBB < -1.0) and plasma protein binding (>90%) .
  • QSAR models : Use descriptors like topological polar surface area (TPSA > 80 Ų) to estimate low oral bioavailability .
  • In silico toxicity : SwissADME or ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .

Advanced: How to evaluate its potential off-target effects?

Experimental frameworks:

  • Broad-spectrum profiling : Screen against a panel of 50+ kinases/receptors to identify cross-reactivity (e.g., 30% inhibition of EGFR at 10 μM) .
  • CRISPR-Cas9 gene knockout : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
  • Thermal shift assays : Measure ΔTm_m shifts to confirm direct target engagement .

Advanced: What strategies improve its metabolic stability?

Derivatization approaches:

  • Bioisosteric replacement : Substitute the furan oxygen with a thiophene to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester moieties at the carboxamide group to enhance plasma half-life .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to the carbonyl) to slow metabolic degradation .

Advanced: How to resolve discrepancies in crystallographic data?

Technical solutions:

  • High-pressure cooling : Minimize crystal disorder during data collection at 100 K .
  • Multi-conformer refinement : Use SHELXL’s PART instruction to model alternative conformations .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to validate packing models .

Advanced: What in vitro models assess its cytotoxicity?

Validated assays:

  • MTT assay : IC50_{50} determination in cancer cell lines (e.g., 8.7 μM in MCF-7 cells) with 48-hour exposure .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic effects .
  • Spheroid models : 3D culture systems to mimic tumor microenvironment resistance .

Advanced: How to correlate substituent effects with bioactivity?

Systematic methodologies:

  • Fragment-based design : Synthesize analogs with incremental substitutions (e.g., -F, -Cl, -CF3_3) on the phenyl ring .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Electrostatic potential maps : DFT calculations to visualize how fluorine enhances dipole interactions .

Advanced: How to study its degradation under physiological conditions?

Analytical workflows:

  • Forced degradation : Expose to pH 1–13 buffers, UV light, or H2_2O2_2 and monitor via HPLC-DAD .
  • LC-MS/MS identification : Characterize degradation products (e.g., sulfoxide derivatives from thiazole oxidation) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: What interdisciplinary applications exist beyond medicinal chemistry?

Emerging uses:

  • Materials science : As a ligand for metal-organic frameworks (MOFs) due to its rigid, planar structure .
  • Chemical biology : Photoaffinity probes with azide tags for target identification via click chemistry .
  • Catalysis : Chiral derivatives as organocatalysts in asymmetric synthesis .

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